molecular formula C7H12ClN3O B15324138 cyclobutyl(4H-1,2,4-triazol-3-yl)methanolhydrochloride

cyclobutyl(4H-1,2,4-triazol-3-yl)methanolhydrochloride

Cat. No.: B15324138
M. Wt: 189.64 g/mol
InChI Key: PNUPSNQFZONPKD-UHFFFAOYSA-N
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Description

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a cyclobutyl group attached to a triazole ring, with a methanol moiety and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclobutylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4H-1,2,4-triazol-3-yl)ketone, while reduction may produce cyclobutyl(4H-1,2,4-triazol-3-yl)amine .

Scientific Research Applications

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(4H-1,2,4-triazol-3-yl)amine
  • Cyclobutyl(4H-1,2,4-triazol-3-yl)ketone
  • Cyclobutyl(4H-1,2,4-triazol-3-yl)carboxylic acid

Uniqueness

Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

cyclobutyl(1H-1,2,4-triazol-5-yl)methanol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c11-6(5-2-1-3-5)7-8-4-9-10-7;/h4-6,11H,1-3H2,(H,8,9,10);1H

InChI Key

PNUPSNQFZONPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=NN2)O.Cl

Origin of Product

United States

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